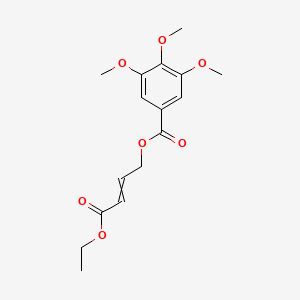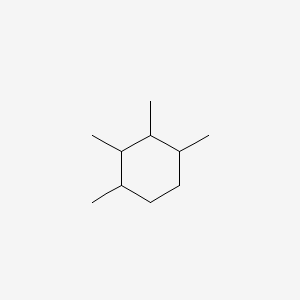
1,2,3,4-Tetramethylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetramethylcyclohexane is an organic compound with the molecular formula C10H20. It is a derivative of cyclohexane, where four hydrogen atoms are replaced by methyl groups at the 1, 2, 3, and 4 positions. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetramethylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with methylating agents under specific conditions. For instance, the reaction of cyclohexane with methyl iodide in the presence of a strong base like sodium hydride can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of tetramethylbenzene. This process requires high pressure and temperature, along with a suitable catalyst such as palladium on carbon .
化学反应分析
Types of Reactions
1,2,3,4-Tetramethylcyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Formation of tetramethylcyclohexanol or tetramethylcyclohexanone.
Reduction: Further hydrogenated cyclohexane derivatives.
Substitution: Tetramethylcyclohexyl halides.
科学研究应用
1,2,3,4-Tetramethylcyclohexane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its effects on biological membranes and lipid interactions.
Medicine: Investigated for potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1,2,3,4-tetramethylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid membranes, affecting membrane fluidity and function. This can influence various cellular processes and pathways .
相似化合物的比较
Similar Compounds
1,2,4,5-Tetramethylcyclohexane: Another tetramethyl derivative with different substitution patterns.
1,1,2,4-Tetramethylcyclohexane: Differently substituted cyclohexane with unique properties.
Uniqueness
1,2,3,4-Tetramethylcyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its symmetrical structure contributes to its stability and reactivity, making it valuable in various applications .
属性
CAS 编号 |
3726-45-2 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC 名称 |
1,2,3,4-tetramethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-7-5-6-8(2)10(4)9(7)3/h7-10H,5-6H2,1-4H3 |
InChI 键 |
OOQVBBNTNKHXSN-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C(C1C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



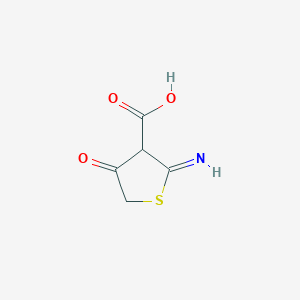
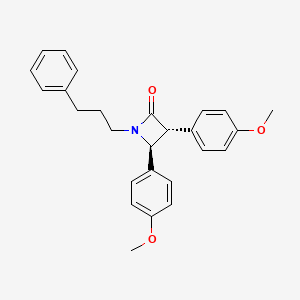
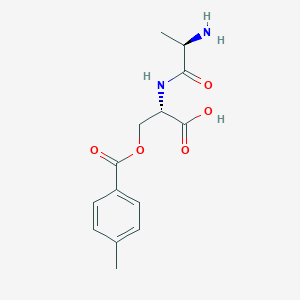
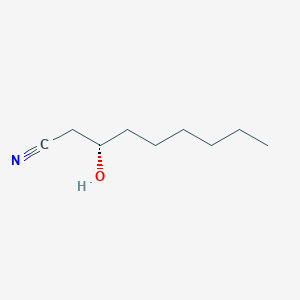
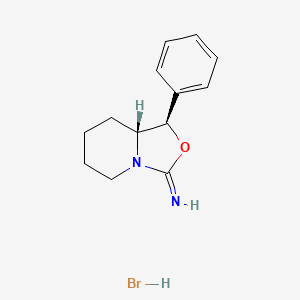

![2,6-Dimethyl-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14176760.png)
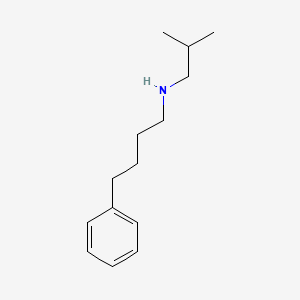
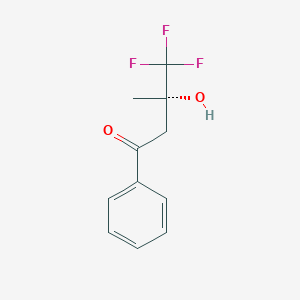
![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
![N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline](/img/structure/B14176791.png)
![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)
